molecular formula C17H23ClN2OS B12771527 2-(4'-Oxo-3'-methylpiperidino)methyl-4,4-dimethyl-4H-1,3-benzothiazine hydrochloride CAS No. 81735-50-4

2-(4'-Oxo-3'-methylpiperidino)methyl-4,4-dimethyl-4H-1,3-benzothiazine hydrochloride

Cat. No.: B12771527
CAS No.: 81735-50-4
M. Wt: 338.9 g/mol
InChI Key: YIIFDSFNHJXYNP-UHFFFAOYSA-N
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Description

2-(4’-Oxo-3’-methylpiperidino)methyl-4,4-dimethyl-4H-1,3-benzothiazine hydrochloride is a complex organic compound that belongs to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a piperidine moiety. It is often studied for its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Oxo-3’-methylpiperidino)methyl-4,4-dimethyl-4H-1,3-benzothiazine hydrochloride typically involves the condensation of 2-chloromethyl-4,4-dimethyl-4H-1,3-benzothiazine with 4-oxo-3-methylpiperidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Oxo-3’-methylpiperidino)methyl-4,4-dimethyl-4H-1,3-benzothiazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazine and piperidine derivatives.

Scientific Research Applications

2-(4’-Oxo-3’-methylpiperidino)methyl-4,4-dimethyl-4H-1,3-benzothiazine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4’-Oxo-3’-methylpiperidino)methyl-4,4-dimethyl-4H-1,3-benzothiazine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which are crucial for its potential antidepressant and neuroprotective effects . The exact molecular targets and pathways are still under investigation, but it is thought to influence receptor binding and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-4,4-dimethyl-4H-1,3-benzothiazine: A precursor in the synthesis of the target compound.

    4-Oxo-3-methylpiperidine: Another precursor used in the synthesis.

    2-Aminomethyl-4,4-dimethyl-4H-1,3-benzothiazine: A related compound with similar structural features.

Uniqueness

2-(4’-Oxo-3’-methylpiperidino)methyl-4,4-dimethyl-4H-1,3-benzothiazine hydrochloride is unique due to its combined benzothiazine and piperidine structures, which confer distinct pharmacological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry .

Properties

CAS No.

81735-50-4

Molecular Formula

C17H23ClN2OS

Molecular Weight

338.9 g/mol

IUPAC Name

1-[(4,4-dimethyl-1,3-benzothiazin-2-yl)methyl]-3-methylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C17H22N2OS.ClH/c1-12-10-19(9-8-14(12)20)11-16-18-17(2,3)13-6-4-5-7-15(13)21-16;/h4-7,12H,8-11H2,1-3H3;1H

InChI Key

YIIFDSFNHJXYNP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1=O)CC2=NC(C3=CC=CC=C3S2)(C)C.Cl

Origin of Product

United States

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